molecular formula C20H22Cl3N8O3+ B12291443 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride

Cat. No.: B12291443
M. Wt: 528.8 g/mol
InChI Key: BRJMAEDYVVOOAR-UHFFFAOYSA-N
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Description

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of dichlorophenyl, oxadiazole, piperazine, and purine moieties, making it a versatile candidate for research in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the oxadiazole ring: This can be achieved by reacting 3,4-dichlorobenzohydrazide with a suitable carboxylic acid derivative under cyclization conditions.

    Attachment of the oxadiazole moiety to the purine core: This step involves the use of a coupling reagent to link the oxadiazole ring to a purine derivative.

    Introduction of the piperazine ring: The piperazine ring can be introduced through nucleophilic substitution reactions.

    Final assembly and hydrochloride formation: The final compound is obtained by combining the intermediate products and converting the free base to its hydrochloride salt.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reactive sites present in the molecule.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It has been investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the production of reactive oxygen species, leading to antioxidant effects. Additionally, it may interact with ion channels or receptors, influencing cellular signaling pathways.

Comparison with Similar Compounds

Similar compounds to 7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride include:

    5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-amine: This compound shares the oxadiazole and dichlorophenyl moieties but lacks the purine and piperazine rings.

    3-(3,4-dichlorophenyl)-5-(1H-indol-5-yl)-1,2,4-oxadiazole: This compound contains the oxadiazole and dichlorophenyl moieties but differs in the presence of an indole ring instead of the purine and piperazine rings.

    5-(3,4-dichlorophenyl)-3-{[4-(2-pyridyl)piperazine-1-yl]methyl}-1,3,4-oxadiazole-2(3H)-one: This compound has a similar structure but includes a pyridylpiperazine moiety instead of the purine ring.

Properties

Molecular Formula

C20H22Cl3N8O3+

Molecular Weight

528.8 g/mol

IUPAC Name

7-[[5-(3,4-dichlorophenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-dimethyl-8-piperazin-1-ium-1-ylidene-5H-purine-2,6-dione;hydrochloride

InChI

InChI=1S/C20H21Cl2N8O3.ClH/c1-27-16-15(18(31)28(2)20(27)32)30(19(24-16)29-7-5-23-6-8-29)10-14-25-26-17(33-14)11-3-4-12(21)13(22)9-11;/h3-4,9,15,23H,5-8,10H2,1-2H3;1H/q+1;

InChI Key

BRJMAEDYVVOOAR-UHFFFAOYSA-N

Canonical SMILES

CN1C2=NC(=[N+]3CCNCC3)N(C2C(=O)N(C1=O)C)CC4=NN=C(O4)C5=CC(=C(C=C5)Cl)Cl.Cl

Origin of Product

United States

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